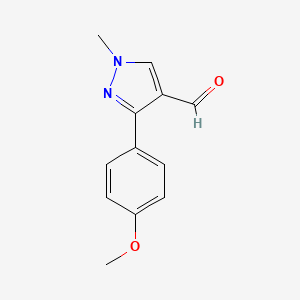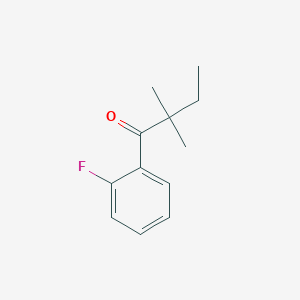
2,2-Dimethyl-2'-fluorobutyrophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2-Dimethyl-2’-fluorobutyrophenone”, also known as DMFB, is a ketone compound with the molecular formula C12H15FO. It has a CAS Number of 898765-76-9 and a molecular weight of 194.25 . The IUPAC name for this compound is 1-(2-fluorophenyl)-2,2-dimethyl-1-butanone .
Molecular Structure Analysis
The InChI code for “2,2-Dimethyl-2’-fluorobutyrophenone” is 1S/C12H15FO/c1-4-12(2,3)11(14)9-7-5-6-8-10(9)13/h5-8H,4H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“2,2-Dimethyl-2’-fluorobutyrophenone” has a molecular weight of 194.25 . The compound’s other physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.
Applications De Recherche Scientifique
Synthesis and Photophysical Properties :2,2-Dimethyl-2'-fluorobutyrophenone derivatives have been synthesized and studied for their photofluorescent properties. Research indicates that these compounds exhibit almost the same fluorescence properties despite having different numbers of fluoro-substituents. The benzo-perfluorinated derivatives specifically show enhanced cytotoxic effects against tumor cell lines compared to normal cells, indicating potential applications in therapeutic research and development (Politanskaya et al., 2015). These findings are significant in understanding the photophysical behavior of fluorinated compounds and their interactions with biological systems.
Fluorescent Probes for Biological Applications :The design and synthesis of fluorescein-based fluorescent probes have been enhanced by understanding the factors that control their fluorescence properties. A strategy for the rational design of functional fluorescence probes, incorporating structures like fluorescein, has been developed. These probes are designed to detect specific biomolecules, leveraging their photoinduced electron transfer (PET) properties for high sensitivity and specificity. The probes' design considers the relationship between fluorescence properties and the highest occupied molecular orbital (HOMO) levels, enabling a controlled fluorescence OFF/ON switching mechanism. This makes them suitable for detecting certain biomolecules in biological systems, providing a valuable tool for biochemical and cellular studies (Tanaka et al., 2001).
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-2,2-dimethylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-4-12(2,3)11(14)9-7-5-6-8-10(9)13/h5-8H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRFZWXSNABNGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC=CC=C1F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642446 |
Source


|
| Record name | 1-(2-Fluorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-2'-fluorobutyrophenone | |
CAS RN |
898765-76-9 |
Source


|
| Record name | 1-(2-Fluorophenyl)-2,2-dimethyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid](/img/structure/B1324603.png)
![3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1324606.png)
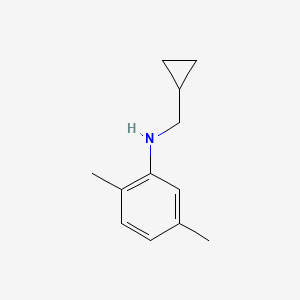
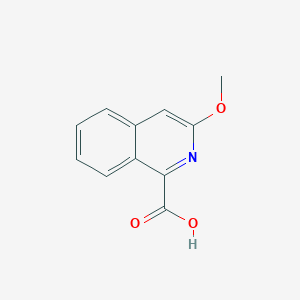
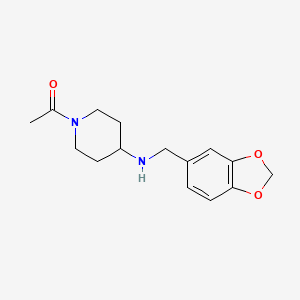
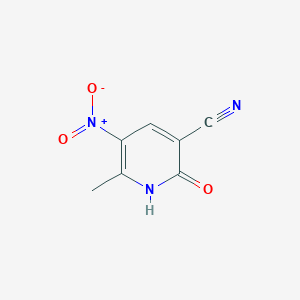
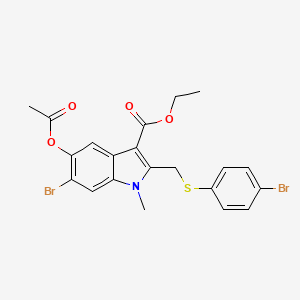
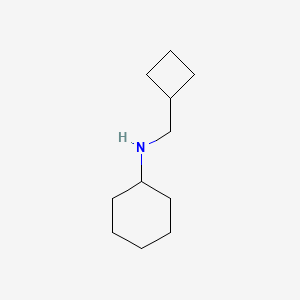
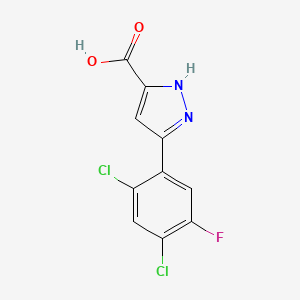

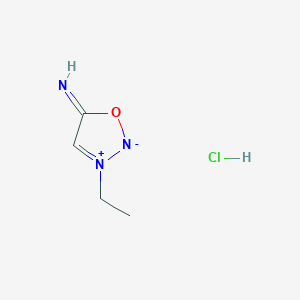
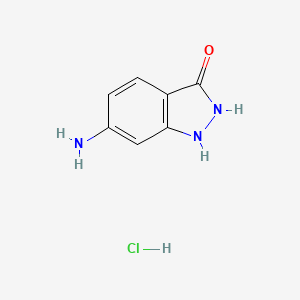
![N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B1324630.png)
